5-(Aminomethyl)-2-methyl-3H-isoindol-1-one;hydrochloride
Description
5-(Aminomethyl)-2-methyl-3H-isoindol-1-one; hydrochloride is a bicyclic heterocyclic compound featuring an isoindol-1-one core substituted with a methyl group at position 2 and an aminomethyl group at position 5. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research.
Properties
IUPAC Name |
5-(aminomethyl)-2-methyl-3H-isoindol-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c1-12-6-8-4-7(5-11)2-3-9(8)10(12)13;/h2-4H,5-6,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMOYZYMHJYUBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C=CC(=C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-methyl-3H-isoindol-1-one;hydrochloride typically involves the reaction of 2-methyl-3H-isoindol-1-one with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity 5-(Aminomethyl)-2-methyl-3H-isoindol-1-one;hydrochloride.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-2-methyl-3H-isoindol-1-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(Aminomethyl)-2-methyl-3H-isoindol-1-one;hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its structure allows it to interact with various biological molecules, making it useful in biochemical assays.
Medicine
In medicinal chemistry, 5-(Aminomethyl)-2-methyl-3H-isoindol-1-one;hydrochloride is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-2-methyl-3H-isoindol-1-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
a. Isoindol-1-one vs. Indole Derivatives
- Target Compound: The isoindol-1-one core distinguishes it from simpler indole derivatives. This bicyclic structure may influence electronic properties and binding interactions compared to monocyclic indoles.
- Analog: 1-Ethyl-1H-indol-5-amine hydrochloride () is a monocyclic indole with an ethyl group at position 1 and an amine at position 5. The absence of the isoindol-1-one ring reduces steric hindrance but may limit π-π stacking interactions in biological targets .
b. Substituent Positioning and Functional Groups
- Methyl Group at Position 2 : The methyl group in the target compound likely enhances lipophilicity and metabolic stability.
- Aminomethyl Group at Position 5: This substituent provides a primary amine for hydrogen bonding or salt bridge formation, critical for receptor interactions.
- Analog: 3-Amino-5-chloro-1,3-dihydro-2H-indol-2-one hydrochloride () replaces the aminomethyl group with a chlorine atom at position 5, reducing basicity but increasing electronegativity. This substitution may alter solubility and target selectivity .
Physicochemical Properties
Stability and Reactivity
- Hydrochloride Salt: Enhances stability compared to free bases, as seen in 5-(Aminomethyl)pyrrolidin-2-one hydrochloride (). The salt form reduces hygroscopicity and improves shelf life .
- Reactivity of Aminomethyl Group: Primary amines are prone to oxidation or acylation, necessitating protective strategies during synthesis.
Biological Activity
5-(Aminomethyl)-2-methyl-3H-isoindol-1-one;hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
5-(Aminomethyl)-2-methyl-3H-isoindol-1-one;hydrochloride features an isoindole structure characterized by a bicyclic compound that includes a fused benzene and pyrrole ring. The presence of an aminomethyl group at the 5-position and a methyl group at the 2-position enhances its reactivity and biological activity compared to other isoindolinone derivatives.
The biological activity of 5-(Aminomethyl)-2-methyl-3H-isoindol-1-one;hydrochloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate cellular signaling pathways, influencing processes such as:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Binding: It has been suggested that this compound can bind to certain receptors, affecting their activity and downstream signaling cascades.
Antimicrobial Properties
Research indicates that 5-(Aminomethyl)-2-methyl-3H-isoindol-1-one;hydrochloride exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration in the development of antimicrobial agents.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce cytotoxic effects in cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro assays have demonstrated that the compound can reduce cell viability in cancer cell lines such as HeLa and HCT116 .
Table 1: IC50 Values for 5-(Aminomethyl)-2-methyl-3H-isoindol-1-one;hydrochloride
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 4.0 |
| HCT116 | 3.5 |
These values indicate the concentration required to inhibit cell growth by 50%, suggesting a promising therapeutic index for further drug development.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 5-(Aminomethyl)-2-methyl-3H-isoindol-1-one;hydrochloride, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-(Aminomethyl)-2-methyl-3H-isoindol-1-one | Similar isoindole structure | Different substitution pattern |
| 5-Methyl-2-(aminomethyl)isoindole | Contains a methyl group at the 5-position | Potentially different biological activity |
| 2-Methylisoindole | Lacks the aminomethyl group | Simpler structure, less biological activity |
This comparison highlights how the specific substitution patterns in 5-(Aminomethyl)-2-methyl-3H-isoindol-1-one;hydrochloride confer distinct biological activities that warrant further investigation.
Case Studies and Research Findings
Several studies have focused on elucidating the biological activities of this compound:
- Anticancer Studies: A recent study demonstrated that treatment with varying concentrations of 5-(Aminomethyl)-2-methyl-3H-isoindol-1-one;hydrochloride resulted in significant inhibition of cancer cell proliferation in vitro. The mechanism was linked to modulation of apoptosis-related pathways .
- Antimicrobial Efficacy: Another research effort evaluated the antimicrobial properties against several pathogenic bacteria, showing promising results that suggest its potential as a lead compound for antibiotic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
